REACTION_CXSMILES
|
C[NH:2][C:3]1[CH:8]=CC=C[CH:4]=1.[F:9][C:10]([N:13]=[C:14]=[O:15])([F:12])[F:11].[C:16]1(C)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[C:16]1([N:2]([CH:3]([CH3:8])[CH3:4])[C:14]([NH:13][C:10]([F:12])([F:11])[F:9])=[O:15])[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
CNC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
FC(F)(F)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with stirrer
|
Type
|
TEMPERATURE
|
Details
|
sufficient cooling
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction mixture below about 50° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
is stirred for an additional period of about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The residue is then recrystallized
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N(C(=O)NC(F)(F)F)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |